6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h3,5-6,9H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMCLZRATZOHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at various positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antagonists of the aryl hydrocarbon receptor (AHR), which plays a critical role in cancer immunology. AHR antagonists derived from this scaffold have been shown to inhibit cancer cell proliferation effectively. For instance, a study identified a novel AHR antagonist with an IC50 value of 650 nM, which was subsequently optimized to achieve a potency of 31 nM . This indicates that compounds like 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde could serve as lead compounds for developing new cancer therapies.
Antitubercular Activity
Another significant application of pyrazolo[1,5-a]pyrimidine derivatives is their antitubercular activity. A focused library of analogues was synthesized and screened for activity against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited low cytotoxicity while maintaining substantial antitubercular activity within macrophages. The mechanism of action was found to be distinct from traditional antibiotics, providing an alternative approach to treating tuberculosis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is crucial for optimizing their pharmacological properties. The synthesis of various analogues has allowed researchers to identify key structural features that enhance biological activity. For example, modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core have been shown to significantly impact both potency and selectivity against target pathogens.
| Compound | Modification | Activity | IC50 (nM) |
|---|---|---|---|
| Compound 1 | Methyl group at R1 | Antitubercular | 150 |
| Compound 2 | Trifluoromethyl at R1 | Antitubercular | 200 |
| Compound 3 | AHR antagonist | Cancer therapy | 31 |
Case Study: AHR Antagonists
In a recent study focusing on AHR antagonists derived from pyrazolo[1,5-a]pyrimidines, researchers utilized high-throughput virtual screening followed by experimental validation using luciferase reporter assays. The findings not only confirmed the efficacy of these compounds but also provided insights into their SAR, paving the way for further development in cancer therapeutics .
Case Study: Antitubercular Screening
A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis revealed several promising candidates with low minimum inhibitory concentrations (MIC). These compounds were further evaluated for cytotoxicity against human liver cells (HepG2), demonstrating favorable safety profiles alongside their antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent-Driven Reactivity
- Aldehyde (Target Compound) : The -CHO group facilitates condensation with amines or hydrazines to form Schiff bases or diazenyl derivatives, as seen in the synthesis of bioactive dihydropyrazolo[1,5-a]pyrimidines .
- Ester : Ethyl esters (e.g., ) are less reactive toward nucleophiles but serve as stable intermediates for hydrolysis to carboxylic acids.
- Nitrile : The -CN group (e.g., ) participates in cycloaddition reactions or is reduced to amines for further functionalization.
Physicochemical Properties
- Stability : Aldehydes are prone to oxidation, making the target compound less stable than its carboxylic acid analog (e.g., C₈H₁₁N₃O₂, MW 181.20 ). Esters and nitriles exhibit greater oxidative stability.
- Polarity : The aldehyde group increases polarity compared to esters or carboxamides, influencing solubility in polar solvents.
Structural Insights
Industrial Relevance
- Scalability : Ultrasonic methods () and MCRs () offer scalable routes for analogs, though the target compound’s synthesis may require controlled conditions to prevent aldehyde oxidation.
Biological Activity
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is with a molecular weight of 149.15 g/mol. The presence of the aldehyde functional group at the 3-position enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this compound were identified as potential antituberculosis agents through high-throughput screening methods. These compounds demonstrated activity against Mycobacterium tuberculosis (Mtb), with low cytotoxicity in mammalian cells. The mechanism of action involved inhibition of specific metabolic pathways in Mtb without affecting cell wall biosynthesis or iron uptake pathways .
Antihypertensive Activity
Another notable biological activity is the antihypertensive effect observed in some pyrazolo[1,5-a]pyrimidine derivatives. A study indicated that modifications at the 3 and 5 positions of the heterocycle led to compounds that acted as angiotensin II (AII) antagonists. One derivative was reported to be more potent than losartan in spontaneously hypertensive rat models . This highlights the potential for these compounds in cardiovascular therapeutics.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases or proteases involved in critical signaling pathways.
- Receptor Modulation : It can bind to receptors such as AII receptors, modulating their activity and influencing blood pressure regulation.
- Metabolic Pathway Interference : In the case of antitubercular activity, it interferes with metabolic pathways essential for Mtb survival .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyrimidine framework influence biological activity:
- Substituents at Positions 3 and 5 : Alterations in these positions have shown to enhance potency against AII receptors and Mtb.
- Aldehyde Functional Group : The presence of the aldehyde group at position 3 has been linked to increased reactivity and interaction with biological targets .
Case Study 1: Antituberculosis Screening
In a focused library screening of pyrazolo[1,5-a]pyrimidin derivatives for antitubercular activity, several compounds were identified that exhibited promising results against Mtb. The best-performing analogues showed minimal cytotoxicity while maintaining effective inhibition of bacterial growth within macrophages .
Case Study 2: Antihypertensive Effects
A series of synthesized pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antihypertensive properties in animal models. One compound demonstrated superior efficacy compared to existing treatments like losartan when administered orally .
Q & A
Q. What are the established synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde?
Methodological Answer: The compound can be synthesized via multicomponent reactions involving aromatic aldehydes and enaminones. For example:
- Step 1 : React a substituted aldehyde with a β-ketoester or enaminone in a solvent like ethanol or DMF under reflux conditions .
- Step 2 : Introduce the methyl group at the 6-position via alkylation or cyclization with methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ .
- Step 3 : Purify the product using recrystallization (ethanol/DMF) or column chromatography.
Q. Key Data :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Multicomponent (aldehyde + enaminone) | 60–70 | Reflux in ethanol, 6–8 hrs | |
| Alkylation post-cyclization | 50–65 | K₂CO₃, DMF, 80°C |
Note : Regioselectivity challenges may arise during cyclization; optimizing solvent polarity and temperature is critical .
Q. What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer: Use a combination of:
Q. Example Data from Literature :
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 9.95 (s, 1H, CHO), δ 2.45 (s, 3H, CH3) | |
| 13C NMR | δ 192.1 (CHO), δ 25.6 (CH3) |
Advanced Research Questions
Q. How can regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Methodological Answer: Regioselectivity is influenced by:
- Substrate Design : Use electron-withdrawing groups (e.g., -NO₂, -CN) on the aldehyde to direct cyclization to the desired position .
- Catalysis : Copper(I) iodide or Pd catalysts enhance regioselectivity in azide-alkyne cycloadditions (e.g., forming triazole intermediates) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor kinetic control, while non-polar solvents (toluene) may favor thermodynamic products .
Case Study :
In , substituting the aldehyde with a trifluoromethyl group increased regioselectivity from 60% to 85% for the 6-methyl derivative .
Q. What are the potential biomedical applications of this compound, and how can its activity be optimized?
Methodological Answer:
Q. Data from Analogues :
Q. How can conflicting spectral data in literature be resolved during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 7-substituted pyrazolo[1,5-a]pyrimidines in and ).
- Computational Tools : Use DFT calculations to predict 13C NMR shifts and confirm assignments .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group for pyrazolo-pyrimidine derivatives) .
Example :
In , discrepancies in melting points (e.g., 221–223°C vs. literature 220°C) were resolved by verifying recrystallization solvents (DMF vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
